![molecular formula C8H3Cl2F3N2 B3032742 Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- CAS No. 4228-88-0](/img/structure/B3032742.png)
Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-
Overview
Description
“Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-” is a chemical compound with the formula C8H3Cl2F3N2. It has a molecular weight of 255.024 . It is a halide- and amine-substituted aromatic compound .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method has been reported to yield good to excellent results .Molecular Structure Analysis
The molecular structure of “Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-” can be represented by the IUPAC Standard InChI: InChI=1S/C8H3Cl2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H, (H,14,15) .Chemical Reactions Analysis
As a halide- and amine-substituted aromatic compound, “Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-” can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
“Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-” is a chemical compound with the formula C8H3Cl2F3N2 and a molecular weight of 255.024 .Scientific Research Applications
Antiviral and Anti-HIV Properties
The benzimidazole scaffold has shown promise in combating viral infections. Some derivatives exhibit nanomolar activity against respiratory syncytial virus (RSV) and may hold potential as antiviral agents . Additionally, benzimidazoles have been explored as anti-HIV agents, although further research is necessary to validate their effectiveness.
Coagulation and Anticoagulant Effects
Benzimidazole derivatives have been investigated for their impact on blood coagulation. Some compounds may enhance or inhibit clotting factors, affecting hemostasis.
Safety and Hazards
“Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-” is a halide- and amine-substituted aromatic compound . It can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Mechanism of Action
Target of Action
Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-, is a derivative of the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . These compounds are of wide interest because of their diverse biological and clinical applications
Mode of Action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Biochemical Pathways
Benzimidazole derivatives have been screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Pharmacokinetics
The molecular weight of the compound is 255024 , which could influence its pharmacokinetic properties.
Action Environment
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-, a similar compound, is used as a herbicide for flax and cereals . It can affect you when inhaled and contact can irritate the skin and eyes . Inhaling it can irritate the nose and throat . It may also affect the liver . These effects suggest that environmental factors such as exposure levels and routes of exposure can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFBQHRMRGNHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195106 | |
Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |
CAS RN |
4228-88-0 | |
Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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